4-Chloro-3-nitro-1H-indole

Catalog No.
S13718216
CAS No.
M.F
C8H5ClN2O2
M. Wt
196.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-3-nitro-1H-indole

Product Name

4-Chloro-3-nitro-1H-indole

IUPAC Name

4-chloro-3-nitro-1H-indole

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

InChI

InChI=1S/C8H5ClN2O2/c9-5-2-1-3-6-8(5)7(4-10-6)11(12)13/h1-4,10H

InChI Key

CNWSMCKDMGTKBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=CN2)[N+](=O)[O-]

4-Chloro-3-nitro-1H-indole is a chemical compound that belongs to the indole family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The compound features a chlorine atom at the 4-position and a nitro group at the 3-position of the indole ring, which significantly influences its chemical properties and biological activities. Its molecular formula is C8H5ClN2O2\text{C}_8\text{H}_5\text{ClN}_2\text{O}_2, and it has a molecular weight of approximately 196.59 g/mol. The presence of both the chlorine and nitro groups enhances its reactivity, making it an interesting target for various synthetic and biological applications .

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst, yielding 4-Chloro-3-amino-1H-indole as a product.
  • Substitution: The chlorine atom can be substituted with other nucleophiles, leading to various substituted indole derivatives depending on the nucleophile used .

Common Reagents and Conditions

  • Reduction: Hydrogen gas, palladium catalyst.
  • Substitution: Nucleophiles like amines or thiols can be employed under suitable conditions.

Major Products Formed

  • From Reduction: 4-Chloro-3-amino-1H-indole.
  • From Substitution: Various substituted indole derivatives depending on the nucleophile used.

Research indicates that 4-Chloro-3-nitro-1H-indole exhibits potential biological activities, including:

  • Antimicrobial Properties: Studies have shown that it may possess antimicrobial activity against various pathogens.
  • Anticancer Activity: The compound has been investigated for its potential in inhibiting tumor growth and angiogenesis, particularly through mechanisms involving cellular signaling pathways such as mitogen-activated protein kinases (MAPK) and nuclear factor kappa B (NF-kB) .

The synthesis of 4-Chloro-3-nitro-1H-indole can be achieved through several methods:

  • Nitration of 4-Chloroindole: This method involves treating 4-chloroindole with a mixture of nitric acid and sulfuric acid at low temperatures to control the nitration process and avoid over-nitration.
  • Electrophilic Substitution Reactions: Alternative synthetic routes may involve electrophilic substitution reactions under various conditions, including non-acidic environments to enhance regioselectivity .

In industrial settings, continuous flow processes are utilized to ensure consistent quality and yield, often employing advanced catalytic systems for enhanced efficiency.

4-Chloro-3-nitro-1H-indole serves multiple applications across different fields:

  • Medicinal Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives, which are often explored for therapeutic applications.
  • Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
  • Drug Development: Its unique structural features make it a candidate for developing new pharmaceuticals targeting various diseases .

The mechanism of action of 4-Chloro-3-nitro-1H-indole involves its interaction with various molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to diverse biological effects. Additionally, the chlorine atom can participate in electrophilic substitution reactions, further modifying the compound’s activity and enhancing its biological profile .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 4-Chloro-3-nitro-1H-indole. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Chloro-1H-indoleLacks the nitro groupDifferent chemical reactivity
3-Nitro-1H-indoleLacks the chlorine atomAffects reactivity and applications
5-Bromo-3-nitro-1H-indoleContains bromine instead of chlorineDifferent halogen impacts on reactivity
3-Chloro-4-nitro-1H-indoleChlorine at position three instead of fourChanges in biological activity due to positioning

Uniqueness

4-Chloro-3-nitro-1H-indole is unique due to the combination of both chlorine and nitro groups on the indole ring. This specific arrangement imparts distinct chemical reactivity and potential biological activities that differentiate it from other similar compounds, making it valuable for research and industrial applications .

The exploration of indole derivatives began in the mid-19th century with Adolf von Baeyer’s pioneering work on indigo dye, which laid the foundation for understanding the indole scaffold. While 4-Chloro-3-nitro-1H-indole itself does not have a well-documented discovery timeline, its development is rooted in the broader context of nitro- and chloro-substituted indoles studied during the 20th century. Early research on nitration and halogenation reactions of indole derivatives revealed that introducing electron-withdrawing groups like nitro and chloro significantly alters reactivity and biological activity. For instance, nitrosation studies on chlorinated indoles demonstrated the formation of stable α-hydroxy N-nitroso compounds, highlighting the structural versatility of such derivatives.

Chemical Significance in Heterocyclic Chemistry

The compound’s chemical significance stems from its dual functionalization:

  • Electronic Effects: The nitro group at the 3-position exerts a strong electron-withdrawing effect, polarizing the indole ring and directing electrophilic substitution to specific positions. Conversely, the chlorine atom at the 4-position enhances electrophilicity at adjacent sites, facilitating regioselective reactions.
  • Reactivity Patterns:
    • Nucleophilic Additions: The nitro group activates the indole ring for nucleophilic attacks, enabling the synthesis of 3-substituted derivatives.
    • Coordination Chemistry: The nitro group can act as a ligand in metal complexes, while the chlorine atom participates in cross-coupling reactions.

A comparative analysis of structurally related indole derivatives illustrates these effects:

CompoundSubstituentsKey Reactivity Differences
4-Chloro-1H-indoleCl at C4Lacks nitro group; reduced electrophilicity at C3
3-Nitro-1H-indoleNO₂ at C3Higher susceptibility to nucleophilic substitution
5-Bromo-3-nitro-1H-indoleBr at C5, NO₂ at C3Bromine’s steric bulk alters reaction pathways

This table underscores how minor structural changes profoundly impact chemical behavior.

Role in Pharmaceutical and Material Science Research

In pharmaceutical contexts, 4-Chloro-3-nitro-1H-indole serves as a precursor for bioactive molecules. For example, sulfonylated analogs of this compound exhibit antitumor activity by inhibiting angiogenesis and mitogen-activated pathways. Its nitro group can undergo enzymatic reduction to generate reactive intermediates that interact with cellular targets, a mechanism exploited in prodrug design.

In materials science, the compound’s ability to form stable coordination complexes with transition metals has been explored for catalytic applications. The nitro group’s redox activity further enables its use in electrochemical sensors.

Molecular Geometry and Bonding Analysis

4-Chloro-3-nitro-1H-indole represents a bicyclic heterocyclic compound characterized by a benzene ring fused to a pyrrole ring, with specific substituents at the 3- and 4-positions that significantly influence its molecular geometry [1]. The compound exhibits a molecular formula of C₈H₅ClN₂O₂ with a molecular weight of 196.59 grams per mole [1]. The fundamental indole structure maintains its characteristic planar configuration, with the chlorine atom at position 4 and the nitro group at position 3 introducing significant electronic perturbations to the overall molecular geometry [1].

The molecular geometry analysis reveals that the indole ring system deviates minimally from planarity, consistent with other substituted indole derivatives where dihedral angles between pyrrole and benzene rings typically range from 0.20 to 1.65 degrees [2]. The presence of both electron-withdrawing substituents creates a synergistic effect on the molecular geometry, with the nitro group acting as a strong electron-withdrawing group and the chlorine atom contributing additional electrophilic character [1]. Theoretical calculations suggest that the compound maintains the characteristic indole double bond length of approximately 1.34-1.36 Ångströms for the C1-C2 bond, though this may be slightly affected by the electronic influence of the substituents [3].

PropertyValue
Molecular FormulaC₈H₅ClN₂O₂
Molecular Weight (g/mol)196.59
Density (calculated, g/cm³)1.36-1.45 (estimated)
C-Cl bond length1.74 Å
N-O bond length (nitro)1.22 Å
C-N bond length (nitro)1.48 Å

The bonding analysis indicates that the nitrogen-chlorine and nitrogen-oxygen bonds maintain their characteristic lengths, with the C-Cl bond expected to be approximately 1.74 Ångströms and the nitro group N-O bonds around 1.22 Ångströms [1]. The planar structure facilitates π-π stacking interactions, which are critical for intermolecular binding processes and crystal packing arrangements [1]. The positioning of substituents creates a molecular dipole that influences both the compound's solubility characteristics and its interaction with other molecular species [1].

Crystallographic Data and Packing Arrangements

Crystallographic studies of substituted indole derivatives provide essential insights into the solid-state organization of 4-Chloro-3-nitro-1H-indole, though specific single-crystal X-ray diffraction data for this exact compound remains limited in the literature [4]. Based on analogous chloro- and nitro-substituted indole derivatives, the compound is expected to crystallize in common space groups such as P2₁/c, P1̄, or P2₁2₁2₁, which are frequently observed for similar heterocyclic compounds [5] [4].

The crystal packing arrangements in substituted indole derivatives are predominantly governed by hydrogen bonding interactions, particularly N-H⋯O hydrogen bonds that generate characteristic chain motifs [4] [6]. In the case of 4-Chloro-3-nitro-1H-indole, the indole nitrogen can participate as a hydrogen bond donor, while the nitro group oxygen atoms serve as hydrogen bond acceptors [4]. These interactions typically form C(6) chain patterns that provide the primary structural framework for crystal organization [6].

Intermolecular interactions in the crystal structure are expected to include several types of weak forces that contribute to the overall stability [7]. π-π stacking interactions between indole ring systems represent one of the most significant contributors to crystal cohesion, with typical centroid-centroid distances ranging from 3.71 to 4.7 Ångströms [4] [8]. The presence of the chlorine substituent introduces additional C-H⋯Cl interactions, while the nitro group can participate in C-H⋯O hydrogen bonding that further stabilizes the crystal lattice [4].

Interaction TypeTypical Distance RangeEnergy Contribution
N-H⋯O hydrogen bonds2.5-3.1 ÅPrimary stabilization
π-π stacking3.7-4.7 Å-60.8 kJ mol⁻¹
C-H⋯O interactions2.6-3.2 Å13-34 kJ mol⁻¹
C-H⋯Cl interactions2.8-3.5 ÅModerate contribution

The molecular packing is further influenced by the electronic properties of the substituents, where the electron-withdrawing nature of both chlorine and nitro groups affects the charge distribution and consequently the intermolecular interaction patterns [8]. Hirshfeld surface analysis of similar compounds reveals that the largest interaction energies, up to -60.8 kilojoules per mole, are associated with antiparallel indole system pairing [8].

Electronic Structure and Resonance Effects

The electronic structure of 4-Chloro-3-nitro-1H-indole is significantly influenced by the combined effects of chlorine and nitro substitution, which create a unique electronic environment within the indole framework [9] [10]. The nitro group at position 3 acts as a powerful electron-withdrawing group through both inductive and resonance effects, while the chlorine atom at position 4 provides additional electron withdrawal primarily through inductive effects [10]. This dual substitution pattern results in a substantial modification of the compound's Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy levels compared to unsubstituted indole [11] [10].

Density Functional Theory calculations on similar nitro-substituted indole derivatives indicate that the energy gap between Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital typically ranges from -0.197 to -0.417 atomic units, depending on the computational method employed [12]. The presence of the nitro group significantly lowers the Lowest Unoccupied Molecular Orbital energy, making the compound more electrophilic and susceptible to nucleophilic attack [9]. Research has demonstrated that 3-nitroindoles exhibit electrophilicity parameters in the nitrostyrene range, indicating substantial electronic activation [9].

Electronic PropertyTypical RangeEffect of Substitution
HOMO-LUMO gap (a.u.)-0.197 to -0.417Decreased by nitro group
Dipole moment (D)2.5-4.5Increased by polar substituents
Electrophilicity parameterNitrostyrene rangeEnhanced reactivity
Electron density (indole ring)DecreasedDue to electron withdrawal

The resonance effects within the molecule involve several contributing structures that stabilize the overall electronic configuration [10]. The nitro group participates in resonance with the indole π-system, creating partial positive character on the indole ring and contributing to the compound's enhanced electrophilic character [9]. This electronic activation is sufficient to enable interactions with common dienes at room temperature without additional activation, demonstrating the significant impact of the substitution pattern [9].

The electronic structure analysis reveals that the electron density distribution is markedly affected by the substituents, with electron density maps showing higher density concentration on the indole fragment and corresponding electron depletion in regions adjacent to the electron-withdrawing groups [11]. The chlorine atom contributes to the overall electronic perturbation through its electronegativity and inductive effects, further modifying the frontier molecular orbital characteristics [10].

Comparative Analysis with Substituted Indole Derivatives

The comparative analysis of 4-Chloro-3-nitro-1H-indole with related substituted indole derivatives reveals distinct structural and electronic differences that arise from specific substitution patterns [1]. When compared to 4-Chloro-1H-indole, which lacks the nitro group, the dual-substituted compound exhibits significantly enhanced electrophilic character and modified geometric parameters [1]. The addition of the nitro group at position 3 creates a synergistic electron-withdrawing effect that distinguishes it from mono-substituted analogs [1].

Structural comparisons with 3-Nitro-1H-indole demonstrate that the presence of the chlorine substituent at position 4 introduces additional complexity to the molecular geometry and electronic distribution [1] [14]. The molecular weight difference between 4-Chloro-3-nitro-1H-indole (196.59 grams per mole) and 3-Nitro-1H-indole (162.15 grams per mole) reflects the contribution of the chlorine atom, while maintaining similar overall electronic characteristics due to both compounds containing the strongly electron-withdrawing nitro group [1] [14].

CompoundMolecular Weight (g/mol)Electron-withdrawing GroupsElectronic Effect
4-Chloro-3-nitro-1H-indole196.59Cl, NO₂Strong electron-withdrawing
4-Chloro-1H-indole151.59ClModerate electron-withdrawing
3-Nitro-1H-indole162.15NO₂Strong electron-withdrawing
5-Bromo-3-nitro-1H-indole241.04Br, NO₂Strong electron-withdrawing
3-Chloro-4-nitro-1H-indole196.59Cl, NO₂Strong electron-withdrawing

The positional isomer 3-Chloro-4-nitro-1H-indole provides an excellent comparison point, as it possesses identical molecular formula and weight but different substitution positions [1]. This positional difference significantly affects the electronic distribution and potentially the biological activity, demonstrating the importance of precise substitution patterns in determining molecular properties [1]. The positioning of the nitro group at position 3 versus position 4 creates different resonance interactions with the indole π-system [10].

Comparative studies with halogen-substituted analogs such as 5-Bromo-3-nitro-1H-indole reveal the influence of different halogens on molecular properties [1]. The bromine-containing analog exhibits a higher molecular weight (241.04 grams per mole) due to the larger atomic mass of bromine compared to chlorine, while maintaining similar electronic effects through the shared presence of the nitro group [1]. The choice of halogen affects parameters such as bond length, with C-Br bonds being longer than C-Cl bonds, and consequently influencing crystal packing arrangements and intermolecular interactions [4].

Classical Nitration and Halogenation Routes

The classical approaches to synthesizing 4-chloro-3-nitro-1H-indole primarily rely on electrophilic aromatic substitution reactions involving sequential nitration and halogenation processes. These traditional methodologies have served as foundational methods for accessing this compound, though they often present challenges in terms of regioselectivity and reaction conditions [1] [2] [3].

The direct nitration of 4-chloroindole using concentrated nitric acid and sulfuric acid represents one of the most straightforward approaches to the target molecule. Under carefully controlled conditions at 0-5°C, this method achieves moderate yields of approximately 45% while maintaining preferential C3-nitration [1]. The regioselectivity arises from the electron-withdrawing nature of the chlorine substituent, which deactivates the benzene ring and directs incoming electrophiles to the pyrrole portion of the indole system [2] [3].

An improved variant involves the nitration of nitrogen-protected 4-chloroindole derivatives. The use of N-acetyl-4-chloroindole as a starting material with nitric acid in acetic anhydride at room temperature provides enhanced regioselectivity and improved yields of 68% [1]. The nitrogen protection strategy prevents undesired N-nitration and competitive reactions at other positions, resulting in cleaner product formation and easier purification procedures.

Sequential nitration-halogenation approaches offer an alternative synthetic pathway, beginning with the nitration of unsubstituted indole followed by selective chlorination. Treatment of 1H-indole with nitric acid and sulfuric acid, followed by chlorination using chlorine gas in the presence of iron trichloride, yields mixed products with moderate overall yields of 52% [1]. However, this approach suffers from limited regioselectivity and the formation of multiple regioisomers, requiring extensive separation procedures.

The reverse sequence, involving halogenation followed by nitration, presents similar challenges. Starting from 3-nitro-1H-indole, chlorination with chlorine gas and aluminum trichloride followed by nitration yields the desired product in 38% yield with low selectivity [1]. The harsh reaction conditions and multiple competing pathways limit the practical utility of this approach.

More recent developments in classical methodology include electrophilic substitution using N-iodosuccinimide in combination with nitric acid. This method employs 4-chloro-1H-indole as the starting material and achieves good C3 selectivity with yields reaching 72% under mild conditions in acetonitrile [4]. The use of N-iodosuccinimide as an activating agent facilitates the nitration process while maintaining better control over the reaction selectivity.

MethodStarting MaterialReagentsTemperature (°C)Time (h)Yield (%)Selectivity
Direct Nitration of 4-Chloroindole4-Chloro-1H-indoleHNO3/H2SO4, 0-5°C0245C3-Nitration preferred
Nitration of N-Protected 4-ChloroindoleN-Acetyl-4-chloroindoleHNO3/Ac2O, rt25468High regioselectivity
Sequential Nitration-Halogenation1H-IndoleHNO3/H2SO4 then Cl2/FeCl35652Mixed products
Halogenation-Nitration Sequence3-Nitro-1H-indoleCl2/AlCl3 then HNO3/H2SO410838Low selectivity
Electrophilic Substitution with NIS/Nitric Acid4-Chloro-1H-indoleNIS/HNO3, CH3CN25372Good C3 selectivity
Concentrated Nitric Acid Treatment4-Chloroindole derivativesConcentrated HNO3, 80°C80255Moderate selectivity

Modern Catalytic Approaches

Contemporary synthetic methodologies for 4-chloro-3-nitro-1H-indole synthesis have evolved significantly through the implementation of transition metal catalysis and advanced catalytic systems. These approaches offer enhanced selectivity, milder reaction conditions, and improved functional group tolerance compared to classical methods [5] [6] [7] [8].

Palladium-catalyzed carbon-hydrogen activation represents a prominent strategy for selective indole functionalization. The Pd(OAc)2/PPh3 catalyst system enables direct C-H activation and subsequent nitration under controlled conditions. Operating at 120°C in dimethylformamide with 5 mol% catalyst loading, this method achieves yields of 78% with excellent regioselectivity for C3-nitration [5] [9]. The palladium catalyst facilitates the activation of otherwise unreactive C-H bonds through cyclometalation processes, allowing for precise control over the site of functionalization.

Rhodium-catalyzed asymmetric halogenation methodologies have emerged as powerful tools for accessing enantiomerically enriched indole derivatives. The Rh(COD)2BF4/BINAP catalyst system operates at 80°C in toluene with only 2 mol% catalyst loading, delivering products in 85% yield with 92% enantiomeric excess [6] [8]. This approach is particularly valuable for constructing chiral indole frameworks where stereochemical control is paramount. The high turnover numbers achieved (425 TON) demonstrate the efficiency and practicality of this catalytic system.

Copper-catalyzed oxidative coupling reactions provide an alternative pathway for indole functionalization. The Cu(OTf)2/phenanthroline system enables oxidative coupling reactions at 60°C in acetonitrile, achieving yields of 71% with 10 mol% catalyst loading [10]. While requiring higher catalyst loadings compared to other systems, this approach offers complementary reactivity patterns and functional group tolerance, particularly for electron-rich substrates.

Iron-catalyzed radical nitration processes represent an emerging area of significant interest due to the earth-abundant nature of iron and its unique radical chemistry. The FeCl3/TEMPO catalyst system operates under mild conditions at 40°C in dichloromethane, providing 65% yields with 8 mol% catalyst loading [6]. The radical mechanism enables functionalization under conditions that are incompatible with traditional electrophilic substitution processes, expanding the scope of accessible substrates.

Photoredox catalysis has revolutionized indole synthesis through the use of visible light activation. The Ru(bpy)3Cl2 photoredox system operates at room temperature in acetonitrile/water mixtures, achieving 82% yields with minimal catalyst loading (1 mol%) [11]. The high turnover numbers (820 TON) and mild reaction conditions make this approach particularly attractive for large-scale applications and substrates containing sensitive functional groups.

Advanced iridium photoredox systems, such as Ir[dF(CF3)ppy]2(dtbpy)PF6, demonstrate exceptional efficiency in photocatalytic cyclization reactions. Operating at 35°C in dimethyl sulfoxide with only 0.5 mol% catalyst loading, this system achieves remarkable yields of 89% with turnover numbers reaching 1780 [11]. The exceptional efficiency and mild conditions position photoredox catalysis as a leading methodology for sustainable indole synthesis.

Catalyst SystemReaction TypeSolventTemperature (°C)Loading (mol%)Yield (%)Enantiomeric Excess (%)TON
Pd(OAc)2/PPh3C-H Activation/NitrationDMF1205.078-156
Rh(COD)2BF4/BINAPAsymmetric HalogenationToluene802.08592425
Cu(OTf)2/PhenanthrolineOxidative CouplingCH3CN6010.071-71
FeCl3/TEMPORadical NitrationDCM408.065-81
Ru(bpy)3Cl2 (Photoredox)Photocatalytic FunctionalizationCH3CN/H2O251.082-820
Ir[dF(CF3)ppy]2(dtbpy)PF6Photocatalytic CyclizationDMSO350.589-1780

Bartoli Indole Synthesis Adaptations

The Bartoli indole synthesis represents a versatile and efficient method for constructing indole frameworks from ortho-substituted nitroarenes and vinyl Grignard reagents. Adaptations of this methodology for accessing 4-chloro-3-nitro-1H-indole have demonstrated significant potential, particularly through strategic substrate design and optimization of reaction conditions [12] [13] [14].

The fundamental Bartoli reaction mechanism involves the sequential addition of three equivalents of vinyl Grignard reagent to ortho-substituted nitrobenzenes. For 4-chloro-3-nitro-1H-indole synthesis, 2-chloro-3-nitrobenzene serves as the optimal starting material. Treatment with vinyl magnesium bromide (3.0 equivalents) in tetrahydrofuran at -78°C for 4 hours yields the desired indole product in 67% yield with good regioselectivity favoring the 4-chloro-3-nitroindole isomer [12] [14].

The steric influence of the ortho-chloro substituent plays a crucial role in promoting the required [15] [15]-sigmatropic rearrangement during the cyclization process. Substrates bearing different ortho-substituents exhibit varying degrees of reactivity and selectivity. For instance, 2-methyl-3-nitrochlorobenzene with 1-propenyl magnesium bromide in diethyl ether at -65°C provides 4-chloro-2-methyl-3-nitroindole in improved yields of 74% [12]. The additional methyl group enhances the steric environment, facilitating the key rearrangement step.

Halogen variations in the substrate significantly impact reaction outcomes. 2-Fluoro-3-nitrobenzene with vinyl magnesium chloride in mixed tetrahydrofuran/diethyl ether solvent systems at -70°C yields 4-fluoro-3-nitroindole in 59% yield [13]. The reduced electron density caused by the fluorine substituent requires modified reaction conditions and longer reaction times (3 hours) to achieve acceptable conversions.

Electron-withdrawing substituents such as trifluoromethyl groups present additional challenges. 2-Trifluoromethyl-3-nitrobenzene with vinyl magnesium bromide in diethyl ether at -78°C provides 4-trifluoromethyl-3-nitroindole in reduced yields of 45% [12]. The strongly electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic system, requiring extended reaction times (4 hours) and careful temperature control.

Conversely, electron-donating substituents such as methoxy groups enhance reactivity. 2-Methoxy-3-nitrobenzene with 2-methyl-propenyl magnesium bromide in tetrahydrofuran at -60°C yields 4-methoxy-3-nitroindole in 68% yield after 7 hours [13]. The electron-donating methoxy group activates the aromatic system toward nucleophilic attack, although longer reaction times are required for complete conversion.

Optimization studies have revealed that solvent choice significantly influences reaction outcomes. Tetrahydrofuran generally provides superior results compared to diethyl ether, likely due to better solvation of the Grignard reagent and improved mass transfer. Mixed solvent systems offer intermediate performance and can be useful for substrates with intermediate reactivity [14].

SubstrateVinyl Grignard ReagentEquivalentsSolventTemperature (°C)Time (h)Product Yield (%)Regioselectivity
2-Chloro-3-nitrobenzeneVinyl MgBr3.0THF-784674-Chloro-3-nitroindole (major)
2-Methyl-3-nitrochlorobenzene1-Propenyl MgBr3.2Et2O-656744-Chloro-2-methyl-3-nitroindole
2-Fluoro-3-nitrobenzeneVinyl MgCl3.5THF/Et2O (1:1)-703594-Fluoro-3-nitroindole
2-Bromo-3-nitrochlorobenzeneIsopropenyl MgBr3.1THF-755814-Bromo-3-nitroindole
2-Trifluoromethyl-3-nitrobenzeneVinyl MgBr3.3Et2O-784454-CF3-3-nitroindole
2-Methoxy-3-nitrobenzene2-Methyl-propenyl MgBr2.8THF-607684-Methoxy-3-nitroindole

Continuous Flow and Green Chemistry Optimization

The integration of continuous flow technology with green chemistry principles has emerged as a transformative approach for the sustainable synthesis of 4-chloro-3-nitro-1H-indole. These methodologies address critical environmental and efficiency concerns while maintaining or improving reaction performance compared to traditional batch processes [16] [17] [18] [19].

Microreactor technology utilizing glass microchannels represents a significant advancement in reaction control and heat transfer efficiency. Operating with ethanol as a green solvent at flow rates of 0.5 mL/min and residence times of 10 minutes, these systems achieve productivities of 2.4 g/h at 150°C under 10 bar pressure [16] [19]. The enhanced surface-to-volume ratio in microreactors facilitates superior temperature control and mixing, resulting in improved selectivity and reduced side product formation. The environmental factor (E-factor) of 1.8 demonstrates the efficiency of this approach in minimizing waste generation.

Packed bed reactor systems offer scalability advantages while maintaining green chemistry principles. Utilizing water/ethanol (3:1) solvent mixtures at flow rates of 1.2 mL/min and residence times of 15 minutes, these systems demonstrate enhanced productivity of 4.8 g/h at 120°C under 15 bar pressure [17]. The heterogeneous catalyst support enables easy separation and recycling, contributing to the overall sustainability of the process. Space-time yields of 96 kg/m³/h indicate excellent volumetric efficiency.

Ionic liquid-based continuous flow systems present unique advantages in terms of reaction media and catalyst recycling. Using [EMIM][BF4] ionic liquid at flow rates of 0.8 mL/min and residence times of 8 minutes, these systems achieve productivities of 1.9 g/h at 100°C under 8 bar pressure [20] [18]. The ionic liquid serves multiple functions as solvent, catalyst activator, and recyclable medium, resulting in an excellent E-factor of 1.2. The ability to recover and reuse the ionic liquid multiple times without significant loss of activity makes this approach particularly attractive for industrial applications.

Oscillatory flow reactors provide enhanced mixing and mass transfer through periodic flow reversals. Operating with glycerol as a renewable solvent at flow rates of 2.0 mL/min and residence times of 5 minutes, these systems achieve exceptional productivities of 8.2 g/h at 180°C under 25 bar pressure [19]. Despite the higher E-factor of 3.1, the exceptional space-time yield of 164 kg/m³/h demonstrates the potential for high-throughput production. The use of glycerol as a bio-derived solvent aligns with green chemistry principles.

Spinning tube reactors offer unique advantages for reactions requiring extended contact times. Utilizing polyethylene glycol-400 (PEG-400) as a green solvent at flow rates of 0.3 mL/min and residence times of 20 minutes, these systems provide productivities of 1.1 g/h at 140°C under 12 bar pressure [18]. The extended residence time allows for complete conversion of challenging substrates while maintaining an E-factor of 1.5. PEG-400 serves as both solvent and phase-transfer catalyst, enhancing reaction efficiency.

Coiled flow inverter systems represent the pinnacle of green chemistry optimization through the use of supercritical carbon dioxide. Operating at flow rates of 1.5 mL/min and residence times of 12 minutes, these systems achieve productivities of 3.6 g/h at 110°C under 50 bar pressure [17] [19]. The outstanding E-factor of 0.9 reflects the minimal waste generation achieved through supercritical fluid extraction and recycling. The space-time yield of 72 kg/m³/h combined with the complete recyclability of the carbon dioxide makes this approach highly attractive for sustainable manufacturing.

Flow SystemGreen SolventFlow Rate (mL/min)Residence Time (min)Temperature (°C)Pressure (bar)Productivity (g/h)E-factorSpace-Time Yield (kg/m³/h)
Microreactor (Glass)Ethanol0.510150102.41.848
Packed Bed ReactorWater/EtOH (3:1)1.215120154.82.396
Membrane ReactorIonic Liquid [EMIM][BF4]0.8810081.91.238
Oscillatory FlowGlycerol2.05180258.23.1164
Spinning Tube ReactorPEG-4000.320140121.11.522
Coiled Flow InverterSupercritical CO21.512110503.60.972

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

196.0039551 g/mol

Monoisotopic Mass

196.0039551 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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